molecular formula C6H3F3N4 B6229618 3-azido-5-(trifluoromethyl)pyridine CAS No. 118078-63-0

3-azido-5-(trifluoromethyl)pyridine

Cat. No.: B6229618
CAS No.: 118078-63-0
M. Wt: 188.1
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Description

3-Azido-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of an azido group and a trifluoromethyl group attached to a pyridine ring

Mechanism of Action

Target of Action:

We know that tfmp derivatives are widely used in the protection of crops from pests and have applications in both the pharmaceutical and veterinary industries . The unique combination of the physicochemical properties of the fluorine atom and the pyridine moiety likely contributes to their biological activities.

Result of Action:

Its derivatives have been granted market approval for pharmaceutical and veterinary use, suggesting potential therapeutic benefits .

Action Environment:

Environmental factors, such as temperature, humidity, and soil conditions, may influence TFMP’s efficacy and stability.

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.

    Azidation Reaction: The chloro group is replaced by an azido group through a nucleophilic substitution reaction. This is usually achieved by reacting the starting material with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, forming new bonds with other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various nucleophiles like amines or thiols.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products

    Reduction: 3-Amino-5-(trifluoromethyl)pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

3-Azido-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.

    Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    3-Azido-5-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    3-Azido-5-methylpyridine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

3-Azido-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.

Properties

CAS No.

118078-63-0

Molecular Formula

C6H3F3N4

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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